N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide moiety. The molecule’s structure includes a 2,4-dimethylphenyl group at position 2 of the pyrazole ring and a 3-methylbenzamide substituent at position 3 (Figure 1). The compound’s synthesis and structural characterization likely employ crystallographic methods, as inferred from the widespread use of SHELX software in small-molecule refinement .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-5-4-6-16(10-13)21(25)22-20-17-11-26-12-18(17)23-24(20)19-8-7-14(2)9-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWVHJSRGVYBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thieno[3,4-c]pyrazole Derivatives
Key Observations:
Lipophilicity and Steric Effects: The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to the phenyl-substituted analog . This may enhance membrane permeability but could reduce solubility.
Electronic and Polar Effects: The furan-2-carboxamide analog introduces a polar oxygen atom, which may improve aqueous solubility but reduce bioavailability in hydrophobic environments .
Metabolic Stability :
- Compounds with fewer methyl groups (e.g., phenyl-substituted analog) may undergo faster oxidative metabolism due to reduced steric protection of aromatic rings .
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are critical for producing N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide with high yield and purity?
- The synthesis typically involves cyclization reactions to form the thieno[3,4-c]pyrazole core, followed by functionalization of the benzamide moiety. Key steps include:
- Use of dry solvents (e.g., tetrahydrofuran) to prevent hydrolysis during cyclization .
- Optimization of temperature (e.g., 60–80°C) and reaction time (12–24 hours) to balance yield and byproduct formation .
- Catalysts such as sodium hydride or palladium-based systems to enhance selectivity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : To verify substituent positions on the thieno[3,4-c]pyrazole and benzamide groups .
- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation .
- HPLC : To quantify purity and detect impurities .
- X-ray crystallography (if crystals are obtainable): For absolute stereochemical determination .
Q. How do solvent choice and temperature influence the stability of intermediates during synthesis?
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates by solubilizing reactive species but may require inert atmospheres to prevent oxidation .
- Lower temperatures (0–25°C) minimize side reactions in sensitive steps, such as amide bond formation .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?
- Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key cyclization steps .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways, reducing trial-and-error experimentation .
- Machine learning : Trained on reaction databases to recommend optimal solvents/catalysts based on similar thieno[3,4-c]pyrazole syntheses .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Functional group modifications : Replace the 3-methylbenzamide group with electron-withdrawing/donating substituents to assess impact on biological activity .
- Heterocyclic core analogs : Compare activity of thieno[3,4-c]pyrazole derivatives against other fused pyrazole systems (e.g., indazole) .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes to identify binding motifs .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and protocols to minimize variability .
- Metabolite profiling : Confirm whether discrepancies arise from in vivo metabolism vs. intrinsic compound activity .
- Collaborative data sharing : Cross-validate findings via open-access repositories or multi-lab studies .
Q. What role does the thieno[3,4-c]pyrazole core play in modulating physicochemical properties?
- The sulfur atom in the thiophene ring enhances π-stacking interactions with aromatic residues in enzyme binding pockets .
- The fused pyrazole ring increases metabolic stability compared to non-fused analogs .
- Substituent positioning (e.g., 2,4-dimethylphenyl) fine-tunes lipophilicity and bioavailability .
Methodological Guidance
Q. How can design of experiments (DoE) optimize reaction parameters for scalability?
- Factorial design : Test combinations of temperature, solvent ratio, and catalyst loading to identify critical variables .
- Response surface methodology (RSM) : Model nonlinear relationships between parameters (e.g., solvent polarity vs. yield) .
- Robustness testing : Evaluate edge cases (e.g., ±5°C fluctuations) to ensure process consistency under industrial conditions .
Q. What strategies are effective in characterizing reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
